molecular formula C13H12FNO2 B188156 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate CAS No. 282540-26-5

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Cat. No.: B188156
CAS No.: 282540-26-5
M. Wt: 233.24 g/mol
InChI Key: KISFDCXMMHLADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative with a fluorine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-methylquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoro-2-methylquinoline.

    Esterification: The carboxylation of 6-fluoro-2-methylquinoline is achieved by reacting it with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Reduction Reactions: Dihydroquinoline derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoline derivatives, including ethyl 6-fluoro-2-methylquinoline-3-carboxylate, have been investigated for their antimicrobial properties. Studies indicate that this compound exhibits moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae . The presence of the fluorine atom is believed to enhance its interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Case Study: Synthesis and Testing
In a recent study, this compound was synthesized using the Friedländer approach. The synthesized compound was then screened for its antibacterial properties, where it demonstrated notable effectiveness against specific bacterial strains .

Compound NameStructure FeaturesBiological Activity
This compoundFluorine at the 6-positionModerate antibacterial activity
Ethyl 6-Chloro-2-Methylquinoline-3-CarboxylateChlorine at the 6-positionModerate antibacterial activity

Organic Synthesis

Starting Material for Derivatives
this compound serves as a versatile starting material for synthesizing various quinoline derivatives. Its unique structure allows for further modifications that can lead to compounds with enhanced biological activities or different pharmacological profiles .

Synthesis Techniques
The Friedländer synthesis method is commonly employed to produce this compound. This reaction involves the condensation of 2-aminobenzaldehydes with activated ketones in the presence of a base, yielding substituted quinolines efficiently .

Pharmacological Insights

Potential Therapeutic Applications
Research indicates that this compound may have potential as an anti-inflammatory agent and in cancer therapy. The compound's structural similarity to known anti-inflammatory drugs suggests it could modulate inflammatory pathways effectively .

Binding Affinity Studies
Preliminary studies have focused on the binding affinity of this compound to various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The fluorine atom enhances its binding affinity and selectivity towards molecular targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 2-methylquinoline-6-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding affinity.

    6-Fluoro-2-methylquinoline: Lacks the ethyl ester group, which affects its solubility and reactivity.

    2-Methylquinoline-3-carboxylate: Lacks both the fluorine atom and the ethyl ester group, resulting in different chemical and biological properties.

The presence of the fluorine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a fluoro substituent and an ethyl ester group, which contribute to its unique biological properties. The presence of the fluorine atom is known to enhance binding affinity to biological targets, while the quinoline structure provides a rigid framework for interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation.
  • Intercalate with DNA : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Modulate Protein Activity : It can influence the activity of various proteins involved in cellular signaling and metabolism.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Anticancer Properties

Several studies have evaluated the anticancer potential of quinoline derivatives. This compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest it may induce apoptosis in cancer cells. The compound's ability to inhibit topoisomerases—enzymes critical for DNA unwinding during replication—has been identified as a possible mechanism for its anticancer activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various quinoline derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .
  • Anticancer Evaluation :
    • In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced significant cell death compared to control groups. The compound was shown to activate apoptotic pathways, suggesting its utility in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMICs in low micromolar range
AntimicrobialEscherichia coliSignificant inhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerVarious cancer cell linesCytotoxic effects observed

Properties

IUPAC Name

ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFDCXMMHLADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349814
Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282540-26-5
Record name Ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282540-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 282540-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.